6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one
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Overview
Description
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a benzo[d][1,3]dioxole moiety and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a benzo[d][1,3]dioxole derivative and a suitable pyridazinone precursor.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution, electrophiles such as halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one: Lacks the methoxyethyl side chain, which may affect its biological activity and chemical reactivity.
2-(2-methoxyethyl)pyridazin-3(2H)-one: Lacks the benzo[d][1,3]dioxole moiety, which may influence its overall properties and applications.
Uniqueness
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzo[d][1,3]dioxole moiety and the methoxyethyl side chain may enhance its potential as a versatile compound in various scientific research applications.
Biological Activity
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and possible therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyridazines with benzo[d][1,3]dioxole derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have been shown to possess antibacterial and antifungal properties. A study highlighted that certain dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Antioxidant Activity
Compounds featuring the benzo[d][1,3]dioxole structure are often evaluated for their antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related damage in biological systems. The antioxidant activity is typically assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Neuroprotective Effects
There is emerging evidence suggesting that pyridazine derivatives may exhibit neuroprotective effects. For example, studies on related compounds indicate potential mechanisms involving inhibition of acetylcholinesterase (AChE), which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's . The binding affinity of these compounds at AChE's active site suggests they could serve as lead compounds for further development.
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of benzo[d][1,3]dioxole and assessed their antimicrobial activity. The results showed that compounds with a similar structural framework to this compound displayed notable antibacterial effects against Gram-positive bacteria .
- Neuroprotective Study : In a virtual screening study, piperazine derivatives were evaluated for their ability to inhibit AChE. This research suggested that modifications to the dioxole structure could enhance neuroprotective properties through improved binding interactions with AChE .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-7-6-16-14(17)5-3-11(15-16)10-2-4-12-13(8-10)20-9-19-12/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKJNMFAXWHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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